Dioctyl phenylphosphonate
Description
Significance and Research Trajectory of Organophosphorus Compounds
Organophosphorus compounds, a diverse class of organic chemicals containing phosphorus, are fundamental to numerous scientific and industrial fields. Their significance stems from their multifaceted roles in biochemistry, medicinal chemistry, agriculture, and materials science. researchgate.net In living organisms, phosphorus is a vital element, forming the backbone of DNA and RNA and playing a key role in energy transfer through molecules like adenosine (B11128) triphosphate (ATP). researchgate.net The unique chemical properties of the phosphorus-carbon and phosphorus-oxygen bonds allow for a vast array of synthetic organophosphorus compounds with tailored functionalities.
The research trajectory of organophosphorus compounds has been marked by significant discoveries and evolving applications. Initially gaining prominence in the mid-20th century for their potent biological activity, these compounds were extensively developed as agricultural pesticides and herbicides, replacing more persistent organochloride insecticides. mdpi.com Their high environmental instability and sensitivity to hydrolysis made them a relatively safer option for agricultural use. mdpi.com
In parallel, the field of medicinal chemistry has seen the development of organophosphorus compounds as therapeutic agents. researchgate.net For instance, α-aminophosphonates, which are structural analogues of natural α-amino acids, have been investigated as enzyme inhibitors, antibiotics, and antiviral agents. researchgate.net The versatility of organophosphorus chemistry continues to drive research into novel compounds with applications ranging from flame retardants to catalysts and advanced materials. researchgate.netbeilstein-journals.org Modern research often focuses on developing greener and more sustainable synthetic methods, such as electrosynthesis, to produce these valuable compounds. beilstein-journals.org
Historical Context and Evolution of Dioctyl Phenylphosphonate (B1237145) Research
Dioctyl phenylphosphonate (DOPP) is a specific organophosphorus compound, a dioctyl ester of phenylphosphonic acid. chemicalbook.com While the broader history of organophosphorus compounds dates back further, the focused research on specific esters like DOPP is a more recent development. The initial synthesis and characterization of such phosphonates were driven by the need for new materials with specific physical and chemical properties.
Early research into DOPP and similar compounds likely emerged from the broader exploration of organophosphorus chemistry in the mid to late 20th century. A significant milestone in the synthesis of phosphonates was the Kabachnik–Fields reaction, discovered in the early 1950s. mdpi.com While not specific to DOPP, this reaction and others like it provided the foundational chemistry for producing a wide range of phosphonates.
The evolution of DOPP research has been closely tied to its applications. It has been identified as a useful plasticizer, a substance added to materials to increase their flexibility and durability. lookchem.comguidechem.com This property has led to its use in the production of polymers like PVC. guidechem.commdpi.com More contemporary research has explored its utility in more specialized applications. For instance, DOPP has been used as a component in ion-selective electrodes and chemical sensors, such as those for detecting iron ions or in taste-sensing systems. chemicalbook.comavinuty.ac.inacs.org Its role as a solvent mediator in these sensors highlights the ongoing evolution of its applications, moving from a bulk chemical to a specialized component in advanced analytical devices. avinuty.ac.inresearchgate.net
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C22H39O3P |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 1754-47-8 |
| Appearance | Colorless or pale yellow liquid |
| Boiling Point | 207 °C at 4 mm Hg |
| Density | 0.967 g/mL at 25 °C |
| Refractive Index | n20/D 1.478 |
| Water Solubility | <0.2 g/L at 25 °C |
| Flash Point | >230 °F |
This data is compiled from multiple sources. chemicalbook.comlookchem.comnih.govsigmaaldrich.com
Detailed Research Findings on this compound
Recent research has further elucidated the applications of this compound in various scientific domains. In the field of materials science, DOPP was utilized as a plasticizer in the development of an iron ion sensor based on functionalized zinc oxide (ZnO) nanorods. chemicalbook.com It has also been employed in spectroscopic studies of polyaniline (PANI) membranes, demonstrating its utility in the characterization of polymers. chemicalbook.comlookchem.com
A notable application of DOPP is in the fabrication of ion-selective electrodes. Research has shown that membranes composed of polyvinylchloride (PVC), a plasticizer like DOPP, and an ionophore can be used for the potentiometric determination of specific ions. mdpi.comresearchgate.net For example, a study on uranyl ion-selective electrodes used DOPP as a key component of the sensor membrane, which exhibited a Nernstian response over a significant concentration range. researchgate.net
The synthesis of this compound has also been a subject of study. One method involves the reaction of phenylmagnesium bromide with 1-octanol (B28484) in the presence of a zinc reagent. thieme-connect.com This highlights the ongoing efforts to refine and optimize the production of this versatile chemical compound.
Structure
2D Structure
Properties
IUPAC Name |
dioctoxyphosphorylbenzene | |
|---|---|---|
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InChI |
InChI=1S/C22H39O3P/c1-3-5-7-9-11-16-20-24-26(23,22-18-14-13-15-19-22)25-21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKMAMKAFTZXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOP(=O)(C1=CC=CC=C1)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061946 | |
| Record name | Phosphonic acid, P-phenyl-, dioctyl ester | |
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Molecular Weight |
382.5 g/mol | |
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Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Dioctyl phenylphosphonate | |
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Vapor Pressure |
0.00000195 [mmHg] | |
| Record name | Dioctyl phenylphosphonate | |
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CAS No. |
1754-47-8 | |
| Record name | Dioctyl phenylphosphonate | |
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| Record name | Dioctylphenylphosphonate | |
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| Record name | Di-n-octyl phenyl phosphonate | |
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| Record name | Phosphonic acid, P-phenyl-, dioctyl ester | |
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| Record name | Phosphonic acid, P-phenyl-, dioctyl ester | |
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| Record name | Dioctyl phenylphosphonate | |
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| Record name | DIOCTYLPHENYLPHOSPHONATE | |
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Synthetic Methodologies and Mechanistic Investigations in Dioctyl Phenylphosphonate Production
Conventional Synthetic Pathways to Dioctyl Phenylphosphonate (B1237145)
Traditional methods for synthesizing dioctyl phenylphosphonate primarily involve alkylation and esterification reactions. These pathways are well-established and have been widely used in chemical industries.
Alkylation Processes for Phosphonate (B1237965) Ester Formation
Alkylation is a fundamental process for forming the ester linkages in this compound. One common approach involves the reaction of phenylphosphonic acid with an alkylating agent, such as an octyl halide, in the presence of a base. lookchem.com Another method utilizes organometallic reagents. For instance, the reaction of phosphoryl chloride with an organozinc reagent derived from an organometallic precursor can yield a phosphonate. lookchem.com A one-pot synthesis method has been developed for preparing phosphonates using commercially available starting materials. lookchem.com This method allows for the creation of a wide range of phosphonate derivatives. lookchem.com
Esterification Techniques in this compound Synthesis
Esterification is a direct and widely employed method for synthesizing this compound. The most common technique involves the reaction of phenylphosphonic acid with 1-octanol (B28484). smolecule.com This reaction is typically catalyzed by an acid and often requires heat to drive the formation of the ester bonds. smolecule.com Transesterification is another viable method, where the octyl group from 1-octanol displaces a different alkyl group from a starting phosphonate ester. smolecule.com Additionally, the reaction of phenol (B47542) with phosphorus oxychloride followed by treatment with 1-octanol can also produce this compound. smolecule.com The esterification of phosphonic acids can also be achieved using various reagents like chlorinated silica (B1680970) gel and dicyclohexylcarbodiimide. mdpi.comresearchgate.net
Advanced and Green Synthesis Approaches
In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced techniques for producing this compound.
Microwave-Assisted Synthesis of Phenylphosphonates
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of phenylphosphonate synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields. lookchem.com This technique can be applied to the direct esterification of phenylphosphonic acid with alcohols. lookchem.com The use of microwave energy provides efficient and uniform heating, leading to faster reaction rates compared to conventional heating methods. nih.gov
Catalytic Systems in Phosphonate Synthesis (e.g., Ionic Liquids)
The use of advanced catalytic systems, such as ionic liquids, has shown great promise in the synthesis of phosphonates. Ionic liquids can act as both catalysts and solvents, offering several advantages over traditional volatile organic solvents. lookchem.comorganic-chemistry.org In the microwave-assisted esterification of phenylphosphonic acid, an ionic liquid can serve as a catalyst, facilitating the reaction between the acid and an alcohol. lookchem.com The reusability of the ionic liquid makes this approach more sustainable and environmentally friendly. organic-chemistry.org Research has also explored the use of task-specific ionic liquids, such as 5-hydroxypentylammonium acetate (B1210297) (5-HPAA), which have demonstrated high efficiency and recyclability in the synthesis of related organophosphorus compounds. organic-chemistry.org
Reaction Kinetics and Thermodynamics of this compound Synthesis
Understanding the kinetics and thermodynamics of the synthesis reactions is crucial for optimizing reaction conditions and maximizing product yield.
Studies on the kinetics of phosphonate esterification have provided insights into the reaction mechanisms. For instance, the esterification of phosphonic acids has been investigated, and the reaction progress can be monitored using techniques like ³¹P NMR spectroscopy. mdpi.com The formation of intermediates, such as pyrophosphonates, has been observed and their role in the reaction pathway has been studied. mdpi.com The kinetics of related reactions, such as the formation of molybdosilicic acid, have been modeled to understand the complex reaction sequences involving various species in solution. scispace.com
Thermodynamic studies help in determining the feasibility and equilibrium position of the synthesis reactions. The thermal decomposition of related compounds like phenylphosphonic acid on surfaces has been studied to understand the stability and reaction pathways at elevated temperatures. researchgate.net Such studies provide valuable data on activation barriers for bond scission and subsequent reactions. researchgate.net
Research Findings on Synthetic Methods for this compound
| Synthetic Method | Key Reagents | Conditions | Key Findings | Reference |
| Alkylation | Phenylphosphonic acid, Octyl halide, Base | Not specified | A method for converting a monoester intermediate to a diester. | lookchem.com |
| Organometallic Synthesis | Phenylmagnesium bromide, 1-octanol, Et₂O | Room temperature | A one-pot procedure for synthesizing phosphonates. | thieme-connect.com |
| Direct Esterification | Phenylphosphonic acid, 1-octanol | Acid catalyst, Heat | A common and direct method for synthesis. | smolecule.com |
| Transesterification | Diethylphosphite, 1-octanol | 413 K, 120-160 mm Hg | Preparation of dioctylphosphite. | researchgate.net |
| Microwave-Assisted Esterification | Phenylphosphonic acid, Alcohols, Ionic liquid catalyst | Microwave irradiation | Rapid synthesis with improved yields. | lookchem.com |
Applications in Advanced Materials Science and Engineering
Dioctyl Phenylphosphonate (B1237145) as a Polymeric Additive
As a polymeric additive, Dioctyl phenylphosphonate is utilized to modify the physical properties of polymers, rendering them more suitable for a range of demanding applications. Its incorporation can lead to significant improvements in processability and the lifespan of the final material. salattrails.com The global market for Dioctyl Phenyl Phosphonate (B1237965) (DOPP) plasticizer was valued at $290 million in 2025 and is projected to grow, driven by demand in sectors like automotive, flexible PVC, and construction. archivemarketresearch.com
Plasticizers are additives that increase the flexibility, or plasticity, of a material. The mechanism of plasticization involves the insertion of plasticizer molecules between the long polymer chains. This spacing increases the free volume and reduces the intermolecular forces, such as van der Waals forces, that hold the polymer chains together.
In the case of this compound, its molecular structure, featuring a polar phosphonate group and two long, nonpolar octyl chains, allows it to effectively integrate into a polymer matrix. The bulky nature of the molecule disrupts the close packing of polymer chains, lowering the glass transition temperature (Tg) of the material. This disruption facilitates greater chain mobility, allowing the chains to slide past one another more easily and resulting in a softer, more flexible material. salattrails.com This enhanced flexibility is a key attribute for its use in applications like flexible PVC and gaskets. archivemarketresearch.commarketintellix.com
| Property | Effect of Plasticizer Addition | Mechanism |
|---|---|---|
| Flexibility/Elasticity | Increase | Reduces intermolecular forces between polymer chains, allowing for greater mobility. |
| Hardness/Stiffness | Decrease | Increased distance between polymer chains lowers material rigidity. |
| Glass Transition Temperature (Tg) | Decrease | Disruption of polymer chain packing increases free volume. |
| Processability/Workability | Increase | Lowered viscosity of the polymer melt makes it easier to mold and shape. |
The inclusion of this compound as a plasticizer significantly improves the workability of polymeric materials. By lowering the melt viscosity, it makes polymers easier to process through methods such as extrusion and injection molding. salattrails.com This improved processability allows for the fabrication of complex shapes and thinner films, expanding the range of potential applications.
Durability is also enhanced through plasticization. The increased flexibility imparted by this compound helps to prevent the material from becoming brittle and cracking, particularly at low temperatures. specialchem.com This resilience extends the service life of products, making them more durable for long-term use in applications such as automotive interior components, wiring harnesses, and flooring surfaces. archivemarketresearch.com The prevention of plasticizer loss or migration is crucial for maintaining this flexibility and durability over time. specialchem.com
This compound as a Flame Retardant
A key application of this compound is as a halogen-free flame retardant. salattrails.com Phosphorus-based flame retardants are increasingly sought-after alternatives to halogenated compounds due to growing environmental and health concerns. d-nb.infoelementis.com this compound functions through mechanisms in both the gas phase and the condensed phase to suppress combustion.
For a gas-phase mechanism to be effective, the flame retardant must be volatile enough to be released during polymer pyrolysis. d-nb.infonih.gov In the high-temperature environment of a flame, phosphorus compounds like this compound can decompose to produce volatile, phosphorus-containing species. These species, such as PO•, P•, and HPO2• radicals, act as radical scavengers in the gas phase. up.ac.zaalfa-chemistry.com They interrupt the self-propagating, high-energy radical chain reactions of combustion (involving H• and OH• radicals), effectively "poisoning" the flame and reducing its intensity and spread. d-nb.infoup.ac.zaflameretardants-online.com This flame inhibition effect leads to less complete combustion. nih.gov
In the condensed (solid) phase, phosphorus-based flame retardants operate by promoting the formation of a protective char layer on the surface of the burning material. nih.govfrontiersin.orgmdpi.com Upon heating, this compound decomposes to form phosphoric acid and subsequently polyphosphoric acid. alfa-chemistry.comflameretardants-online.commdpi.com These acidic species act as catalysts for the dehydration and cross-linking of the polymer chains, leading to the formation of a stable, carbonaceous char. up.ac.zafrontiersin.org
This char layer serves multiple protective functions:
Insulation: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis. frontiersin.org
Barrier: It acts as a physical barrier that prevents flammable volatile gases from escaping the polymer to fuel the flame. up.ac.za
Oxygen Block: It limits the access of ambient oxygen to the polymer surface, starving the combustion process. alfa-chemistry.comfrontiersin.org
The effectiveness of the char is enhanced by the presence of phosphorus, which can form interpenetrating networks of carbon and phosphorus oxides, creating a more robust and less permeable barrier. up.ac.zaflameretardants-online.com
| Phase | Mechanism | Effect |
|---|---|---|
| Gas Phase | Release of volatile phosphorus radicals (e.g., PO•) | Inhibits combustion chain reactions in the flame (radical trapping). d-nb.infoup.ac.za |
| Condensed Phase | Formation of phosphoric/polyphosphoric acid. alfa-chemistry.comflameretardants-online.com | Catalyzes dehydration and carbonization of the polymer. |
| Promotion of char formation. frontiersin.org | Creates a protective surface layer. | |
| Barrier formation. | Insulates polymer from heat and prevents the release of fuel and access of oxygen. up.ac.zafrontiersin.org |
The efficacy of flame retardants can often be enhanced by using them in synergistic systems, where the combined effect of multiple components is greater than the sum of their individual effects. flameretardants-online.com Phosphorus-based compounds like this compound can exhibit synergistic behavior when combined with other additives, particularly nitrogen-containing compounds. up.ac.za
Common synergists for phosphorus flame retardants include compounds like melamine (B1676169) and its derivatives (e.g., melamine polyphosphate). up.ac.zamdpi.com The nitrogen compounds can contribute to flame retardancy by releasing non-combustible gases (like ammonia), which dilute the fuel and oxygen in the gas phase, and by promoting charring in the condensed phase. The combination of phosphorus and nitrogen often leads to the formation of a more stable and effective P-N-C char structure. up.ac.za
Other synergists, such as engineered minerals and organoclays, can also improve performance by enhancing char formation and stability, creating a more robust barrier against heat and oxygen. elementis.complasticsengineering.org The use of synergistic systems can reduce the total amount of flame retardant needed, which is cost-effective and helps to better preserve the mechanical properties of the polymer. elementis.commdpi.com
Thermal Degradation Behavior of this compound in Polymeric Matrices
Precise data from thermogravimetric analysis (TGA) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) detailing the specific thermal degradation behavior of this compound (DOPP) within various polymeric matrices is not extensively available in the public domain. However, the general behavior of phosphonate-containing compounds in polymers, particularly in the context of flame retardancy, can provide insights into its likely performance.
Organophosphorus compounds, including phosphonates, are known to function as flame retardants through mechanisms that can occur in either the gas phase or the condensed phase. In the condensed phase, upon heating, the phosphonate can degrade to form a char layer on the surface of the polymer. This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the diffusion of oxygen to the polymer and the escape of flammable volatile decomposition products from it.
Another study noted that this compound can accelerate the thermal decomposition of n-hexane during steam cracking, a process that involves very high temperatures. researchgate.netresearchgate.net However, the conditions of steam cracking are significantly different from those typically encountered during the thermal degradation of solid polymers in applications like building materials or electronics.
This compound in Advanced Sensor Technologies
This compound (DOPP) is a key component in the fabrication of various advanced sensor technologies, primarily utilized as a plasticizer in the polymeric membranes that form the active sensing element. Its principal role is to ensure the appropriate physical properties of the membrane, such as flexibility, ion mobility, and stability, which are crucial for the proper functioning of ion-selective electrodes and taste sensors.
Fabrication and Performance of Ion-Selective Electrodes Utilizing this compound
This compound is widely employed as a plasticizer in the preparation of polymeric membranes for ion-selective electrodes (ISEs). These electrodes are designed to detect the activity of specific ions in a solution. The membrane typically consists of a polymer matrix, most commonly polyvinyl chloride (PVC), an ionophore that selectively binds to the target ion, and a plasticizer like DOPP.
The fabrication process generally involves dissolving the PVC, the ionophore, and DOPP in a suitable solvent, such as tetrahydrofuran (B95107) (THF). This solution is then cast and the solvent is allowed to evaporate, leaving a thin, flexible membrane. This membrane is then incorporated into an electrode body. The plasticizer, DOPP, imparts the necessary flexibility to the otherwise rigid PVC matrix and facilitates the mobility of the ionophore and the target ions within the membrane phase, which is essential for the electrode's response mechanism.
Barium and lithium adducts of polyalkoxylates have been investigated for their use as sensors in lithium ion-selective electrodes, with this compound being used as a plasticizer in these systems. nist.gov While DOPP is a component in some lithium-selective electrodes, detailed mechanistic studies that specifically elucidate its direct role in enhancing lithium ion selectivity are not extensively detailed in the available literature. Its primary function appears to be to create a suitable environment within the membrane for the ionophore to selectively interact with lithium ions. The selectivity of the electrode is predominantly determined by the specific ionophore used.
The performance of an ion-selective electrode is highly dependent on the composition of its membrane. The ratio of the polymer matrix (PVC), the ionophore, and the plasticizer (DOPP) is a critical factor that is optimized to achieve the desired selectivity, sensitivity, and stability. The concentration of DOPP affects the dielectric constant of the membrane, which in turn influences the complexation-decomplexation equilibrium of the ionophore with the target ion. It also impacts the physical properties of the membrane, such as its glass transition temperature and mechanical durability. For instance, in the development of a calcium-selective electrode, this compound was used as a solvent mediator in a PVC matrix.
Development and Application of Taste Sensors Incorporating this compound
This compound is a crucial component in the development of multichannel taste sensors, often referred to as "electronic tongues." These sensors utilize an array of lipid/polymer membranes, each with a different response characteristic, to generate a unique pattern for a given taste. DOPP is used as a plasticizer in these membranes to ensure they are soft and flexible, allowing for effective interaction with taste substances.
The fabrication of these membranes involves mixing lipids, a polymer (typically PVC), and DOPP in a solvent like tetrahydrofuran. science.gov The resulting mixture is cured to form a thin, transparent film. science.gov
The transduction mechanism in these taste sensors is based on the change in the electric potential of the lipid/polymer membrane upon interaction with taste substances. scribd.com The lipid component of the membrane is responsible for the selective interaction with different taste molecules. This compound, as the plasticizer, creates a fluid and dynamic environment within the PVC matrix, which is essential for the conformational changes and mobility of the lipid molecules required for taste recognition.
For example, in the development of a sensor for sweet taste, the membrane was composed of specific lipids, a plasticizer (DOPP), and PVC. researchgate.netresearchgate.net The interaction of sweet substances with the lipid molecules at the membrane surface leads to a change in the membrane's surface potential, which is detected as the sensor's response. Similarly, membranes designed for the detection of other tastes, such as umami and bitterness, also incorporate DOPP to facilitate the sensing mechanism. The electrical response characteristics of these membranes are influenced by the presence of DOPP, which can affect the surface electric potential and the diffusion potential within the membrane. scribd.com
Detection of Non-Charged Substances via Allosteric Mechanisms
The specific application of this compound in sensors for non-charged substances operating via allosteric mechanisms is a highly specialized area. In principle, this compound, when incorporated as a solvent mediator or plasticizer within a sensor membrane, can influence the sensor's microenvironment. This can indirectly affect the conformational changes of a receptor molecule (ionophore) upon binding a target analyte. By altering the polarity and steric environment of the membrane, it could facilitate the allosteric binding required for the detection of neutral guest molecules, though specific, documented examples for this compound are not extensively detailed in readily available literature.
Influence of Charged Impurities on Sensor Response Characteristics
Commercially available this compound, often used as a plasticizer in polyvinyl chloride (PVC) membranes for sensors, can contain charged impurities that significantly alter the sensor's performance. Research has identified phenylphosphonic acid monooctyl ester as a key negatively charged impurity in some commercial grades of this compound. myu-group.co.jp
The presence of this dissociated, negatively charged species within the sensor membrane can induce a cationic response, even in membranes that theoretically contain no ion-exchanging sites. myu-group.co.jp This impurity is a critical factor in the response characteristics of ion-selective electrodes (ISEs) and other potentiometric sensors, as it can be the unintended source of the sensor's selectivity towards cations. myu-group.co.jp The molar content of this impurity has been estimated to be between 0.61% and 2.44% in different commercial batches. myu-group.co.jp The unintended presence of such impurities can lead to the deterioration of a sensor's performance over time or cause unpredictable selectivity. mdpi.com
Table 1: Effect of Charged Impurity in this compound on Sensor Membranes
| Property | Observation | Implication |
| Impurity Identity | Phenylphosphonic acid monooctyl ester myu-group.co.jp | A negatively charged species at neutral pH. |
| Mechanism | The impurity imparts fixed negative charges to the PVC membrane. myu-group.co.jp | Induces non-specific selectivity towards cations. myu-group.co.jp |
| Sensor Type Affected | Potentiometric sensors, such as ion-selective electrodes and taste sensors. myu-group.co.jp | Can create an unintended cation-selective response. |
| Variability | Molar content can vary between batches (e.g., 0.61% to 2.44%). myu-group.co.jp | Leads to poor reproducibility in sensor fabrication. |
Integration into Chemical Sensing Platforms (e.g., Metal Ion Sensors)
This compound is explicitly used as a solvent mediator in the fabrication of ion-selective electrodes (ISEs), particularly for the detection of metal ions like calcium (Ca²⁺). rsc.org In this context, it functions as a plasticizer within a PVC matrix, creating a flexible membrane that can house the active sensor molecule (ionophore).
Table 2: Role of this compound in a Calcium Ion-Selective Electrode
| Component | Material/Compound | Function |
| Polymer Matrix | Polyvinyl Chloride (PVC) | Provides structural support for the membrane. |
| Active Sensor | Calcium bis[di(4-octylphenyl)phosphate] | Selectively binds with Calcium ions (Ca²⁺). rsc.org |
| Solvent Mediator | This compound | Plasticizes the PVC matrix and dissolves the sensor component, facilitating ion exchange. rsc.org |
| Performance Metric | Detection Limit | As low as 1.9 × 10⁻⁶ M Ca²⁺. rsc.org |
| Performance Metric | pH Stability | Stable response between pH 5 and 9. rsc.org |
Emerging Applications of this compound in Industrial and Specialty Formulations
Beyond its use in advanced sensor technology, this compound's chemical properties lend it to applications in various industrial and specialty chemical formulations.
Role in Pesticide Formulations as an Active Component or Surfactant
While not an active pesticide itself, this compound can be a component in pesticide formulations, acting as a solvent, co-solvent, or adjuvant. pageplace.deshreechem.in In formulations like emulsifiable concentrates (EC) or microemulsions, which contain active ingredients with low water solubility, solvents and surfactants are required to create a stable product that can be easily diluted in water for application. google.comepo.orgepo.org The ester nature and long alkyl chains of this compound give it properties similar to plasticizers and specialized solvents used in such agrochemical formulations to ensure the stability and efficacy of the final product. google.com Surfactants in these formulations are critical for optimizing the biological efficacy by improving the spreading, adhesion, and penetration of the active ingredient on plant surfaces. pageplace.deshreechem.in
Catalytic and Reagent Functions in Industrial Processes
The direct use of this compound as a catalyst in major industrial processes is not widely documented. However, phosphonate esters as a class are key intermediates in organophosphorus chemistry. wikipedia.orgacs.org They are commonly synthesized through the Michaelis-Arbuzov reaction. bdu.ac.in The phosphorus center in phosphonates can act as a nucleophile, and these compounds can undergo reactions such as transesterification under certain conditions, for instance, assisted by microwave irradiation in the presence of ionic liquids. mtak.hu While organophosphorus compounds, particularly phosphines, are extensively used as ligands in homogeneous catalysis, the catalytic role of phosphonate esters like this compound is less common. wikipedia.orgrsc.org
Stabilization Mechanisms in Lubricants and Fuels
Organophosphorus compounds are well-established additives in lubricants and fuels, where they function as antioxidants and anti-wear agents. mdpi.comtribonet.orgresearchgate.net this compound falls into this category. The mechanism by which phosphorus-containing additives work involves reacting with metal surfaces under conditions of heat and load to form a protective, sacrificial film. precisionlubrication.compenriteoil.com.au This film, often a complex phosphate (B84403) glass, prevents direct metal-to-metal contact, thereby reducing friction and wear. penriteoil.com.au
As antioxidants, organophosphorus compounds like phosphites can decompose hydroperoxides and reduce alkyl peroxy radicals, which are key intermediates in the oxidative degradation of lubricating oils. mdpi.comresearchgate.net This action inhibits the formation of sludge and varnish, extends the oil's service life, and maintains its performance under harsh conditions. mdpi.comtribonet.org The use of these additives is critical for improving the lubricity of fuels, especially those with reduced sulfur content, to prevent wear in engine components. google.com
Chemical Interactions and Mechanistic Studies of Dioctyl Phenylphosphonate
Coordination Chemistry of Phenylphosphonate (B1237145) Ligands
The coordination chemistry of phenylphosphonate ligands is diverse, enabling the formation of a wide array of metal complexes. These ligands can coordinate to metal centers in various modes, leading to structures with interesting properties and potential applications. rsc.org
Research has demonstrated that phenylphosphonate ligands readily form complexes with a range of divalent metal ions. The resulting structures can vary from discrete mononuclear complexes to extended coordination polymers. rsc.orgrsc.org
For instance, the reaction of 4,4′-dipiperidine-N,N′-bis(methylenephosphonic acid) with divalent metal salts such as those of zinc (Zn), cobalt (Co), and manganese (Mn) under solvothermal conditions yields new metal phosphonate (B1237965) coordination polymers. rsc.org The structures of these polymers can be layered, as seen with Zn(II) and Co(II), or form chain motifs, as observed with Mn(II). rsc.org In these particular complexes, the nitrogen atoms of the dipiperidine backbone are directly involved in coordinating the metal ions. rsc.org
In other synthetic approaches, grinding divalent metal salts with phenylphosphonic acid has been shown to produce isomorphic mononuclear complexes with the general formula [M(II)(HO3PPh)2(H2O3PPh)2(H2O)2], where M can be Mn, Co, or Ni. rsc.org In these instances, the central metal ion is octahedrally coordinated by six oxygen atoms originating from four different phenylphosphonate ligands and two water molecules. rsc.org These ligands are monodentate. The resulting structures consist of isolated metal complexes that are further organized into layered arrangements through hydrogen bonding. rsc.org
A summary of the coordination of phenylphosphonate ligands with various divalent metal ions is presented below:
| Metal Ion | Ligand | Resulting Structure Type | Key Feature |
| Zinc (II) | 4,4′-dipiperidine-N,N′-bis(methylenephosphonic acid) | Layered Coordination Polymer | Nitrogen atoms of the ligand bind to the metal. rsc.org |
| Cobalt (II) | 4,4′-dipiperidine-N,N′-bis(methylenephosphonic acid) | Layered Coordination Polymer | Nitrogen atoms of the ligand bind to the metal. rsc.org |
| Manganese (II) | 4,4′-dipiperidine-N,N′-bis(methylenephosphonic acid) | Chain Motif Coordination Polymer | Nitrogen atoms of the ligand bind to the metal. rsc.org |
| Manganese (II) | Phenylphosphonic Acid | Mononuclear Complex | Forms layered structures via hydrogen bonding. rsc.org |
| Cobalt (II) | Phenylphosphonic Acid | Mononuclear Complex | Isomorphic with the Mn and Ni complexes. rsc.org |
| Nickel (II) | Phenylphosphonic Acid | Mononuclear Complex | Octahedral coordination of the metal ion. rsc.org |
The stability and formation of metal-ligand complexes are governed by the ligand binding affinity, which is a measure of the strength of the interaction between the ligand and the metal ion. mdpi.com This affinity is determined by the rates of both the association and dissociation of the complex. mdpi.com The electronic properties and steric bulk of the substituent groups on the phosphonate ligand, such as the dioctyl and phenyl groups in dioctyl phenylphosphonate, play a significant role in determining its binding affinity for different metal ions.
This compound has been effectively utilized as a solvent extractant in the separation of valuable metals, including rare earth elements and actinides. google.comgoogle.com Its ability to selectively form complexes with specific metal ions allows for their removal from aqueous solutions into an organic phase.
A notable application is in the extraction of cerium. In a documented process, an aqueous solution containing ceric nitrate (B79036) was contacted with this compound, leading to the transfer of 99% of the cerium into the organic solvent phase. google.com Similarly, in the separation of yttrium from other rare earth elements from a thiocyanate (B1210189) solution, this compound was found to provide a more distinct separation compared to the commonly used tributyl phosphate (B84403). google.com
The extraction of actinides is another area where phosphonates have shown considerable promise. researchgate.netbohrium.combohrium.com For instance, dibutyl phenyl phosphonate (DBPP), a compound structurally related to this compound, has demonstrated superior distribution ratios for uranium(VI) when compared to tributyl phosphate (TBP), highlighting its potential as a more efficient extractant in nuclear fuel reprocessing. bohrium.com
Interfacial Phenomena and Membrane Transport Mechanisms Involving this compound
The behavior of this compound at interfaces, particularly in membrane systems, is crucial for its application in sensors and separation technologies. uomustansiriyah.edu.iqrsc.org Interfacial phenomena govern the transport of species across phase boundaries. uomustansiriyah.edu.iqkkwagh.edu.in
This compound serves as a plasticizer and solvent mediator in the fabrication of ion-selective electrodes. smolecule.comrsc.orgresearchgate.net These electrodes typically consist of a polymeric membrane, often made of polyvinyl chloride (PVC), which incorporates an ionophore that selectively binds to a target ion. This compound is added to the membrane to ensure its proper flexibility and to dissolve the ionophore, thereby facilitating the transport of the target ion across the membrane. nthu.edu.twnih.gov The performance of these sensors can be affected by the leaching of the solvent mediator from the membrane, an issue that has been observed with this compound in the presence of certain surfactants. rsc.org
Biochemical and Biological Interaction Mechanisms
Organophosphorus compounds, the class to which this compound belongs, are known to interact with various biological molecules, most notably enzymes. nih.gov These interactions can lead to the modulation of enzyme activity, a mechanism that is fundamental to many physiological processes and is also a basis for the therapeutic action of some drugs.
This compound has been identified as an inhibitor of several enzymes. It is a potent inhibitor of phosphatase-1 (PP1), an enzyme that plays a critical role in a wide range of cellular processes. biosynth.com The inhibition of PP1 by this compound can result in downstream effects such as an increase in the intracellular concentration of calcium and epidermal growth factor. biosynth.com
Further studies have explored the inhibitory effects of this compound on other enzymes. In an investigation of the N-terminal phosphatase activity of mammalian soluble epoxide hydrolase, this compound exhibited inhibitory activity with a reported IC50 value of 13 ± 1 μM. nih.gov This study also suggested that other classes of compounds, such as sulfonates and sulfates, might be more potent inhibitors for this particular enzyme. nih.gov The general mechanism by which phosphonate diesters inhibit enzymes like serine proteases often involves the formation of a stable, phosphorylated enzyme intermediate, effectively inactivating the enzyme. nih.gov
A summary of the enzyme inhibition data for this compound is provided in the table below:
| Enzyme | Reported Effect | IC50 Value |
| Phosphatase-1 (PP1) | Potent Inhibitor biosynth.com | Not Specified |
| N-terminal phosphatase of soluble epoxide hydrolase | Inhibitor nih.gov | 13 ± 1 μM nih.gov |
Polymerization Initiation Mechanisms
The specific mechanism by which this compound initiates polymerization is not well-documented in the reviewed literature. Generally, polymerization initiators function by generating reactive species, such as free radicals or ions, which then react with monomers to start the polymerization chain reaction. alfachemic.comfujifilm.com These initiators can be activated by heat (thermal initiators) or light (photoinitiators), or they can be part of a redox system.
Further research into the reactivity of the phosphorus-carbon and phosphorus-oxygen bonds within the this compound molecule under typical polymerization conditions would be necessary to determine the exact nature of the initiating species and the subsequent mechanistic steps. Without dedicated kinetic and mechanistic studies on polymerization initiated by this compound, a detailed description of the initiation mechanism remains speculative.
Interactive Data Table: General Properties of this compound
| Property | Value | Source |
| Chemical Formula | C22H39O3P | biosynth.comnih.gov |
| Molar Mass | 382.53 g/mol | biosynth.com |
| Appearance | Colorless to yellow liquid | lookchem.com |
| Boiling Point | 207 °C at 4 mmHg | sigmaaldrich.com |
| Density | 0.967 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.478 | sigmaaldrich.com |
Advanced Analytical Methodologies for Characterization and Detection
Spectroscopic Techniques for Structural and Mechanistic Elucidation
Spectroscopy is a powerful tool for investigating the intricate structural details of dioctyl phenylphosphonate (B1237145) and understanding its behavior at a molecular level. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible spectroscopy are indispensable for a thorough analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus-Containing Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organophosphorus compounds like dioctyl phenylphosphonate. scribd.com ¹H NMR, ¹³C NMR, and ³¹P NMR are the most common nuclei studied, each providing specific information about the molecular framework.
In a study detailing the synthesis of this compound, ¹H and ¹³C NMR were used for characterization. scribd.comhelixchrom.com The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the different protons in the molecule. scribd.comhelixchrom.com The aromatic protons of the phenyl group appear as multiplets in the range of δ 7.42-7.87 ppm. The protons of the octyl chains exhibit distinct signals: the methylene (B1212753) protons adjacent to the oxygen atoms (O-CH₂) appear as a multiplet around δ 3.95-4.11 ppm, while the terminal methyl protons (CH₃) show a triplet at approximately δ 0.87 ppm. The remaining methylene protons of the octyl chains produce overlapping multiplets in the region of δ 1.20-1.71 ppm. scribd.comhelixchrom.com
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The aromatic carbons of the phenyl group show signals between δ 127.7 and 132.5 ppm. The carbons of the octyl chains are observed at various chemical shifts, with the methylene carbons bonded to oxygen (O-CH₂) appearing around δ 66.2-66.3 ppm and the terminal methyl carbons at approximately δ 14.2 ppm. scribd.comhelixchrom.com
³¹P NMR is particularly valuable for the analysis of organophosphorus compounds. For this compound, the ³¹P NMR spectrum typically shows a single resonance, confirming the presence of a single phosphorus environment. In one study, the ³¹P NMR chemical shift for a related octyl dioctylphosphinate was reported at δ 32.7 ppm in CDCl₃. scribd.com The precise chemical shift is sensitive to the electronic environment of the phosphorus atom and can be used to distinguish between different types of organophosphorus compounds.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ scribd.comhelixchrom.com
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Phenyl-H | 7.42-7.87 (m) | 127.7-132.5 |
| O-CH₂ | 3.95-4.11 (m) | 66.2-66.3 |
| CH₂ (chain) | 1.20-1.71 (m) | 22.8-31.9 |
| CH₃ | 0.87 (t) | 14.2 |
Note: (m) denotes a multiplet and (t) denotes a triplet. The data is compiled from reported values and may vary slightly depending on experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify the functional groups present in a molecule. nih.govdrawellanalytical.com These methods are based on the interaction of electromagnetic radiation with molecular vibrations, providing a "fingerprint" of the compound.
The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. scribd.comhelixchrom.com A strong absorption band is typically observed in the region of 1251 cm⁻¹, which is characteristic of the P=O (phosphoryl) stretching vibration. The P-O-C linkages give rise to strong absorptions in the range of 977-1131 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl group are observed around 3050-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the octyl chains appear in the 2855-2924 cm⁻¹ region. Vibrations associated with the phenyl ring (C=C stretching) are found near 1439 cm⁻¹. scribd.comhelixchrom.com
Raman spectroscopy provides complementary information to IR spectroscopy. drawellanalytical.com The Raman spectrum of this compound would also show characteristic peaks for the P=O, P-O-C, and C-H vibrations. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa, making the combination of both techniques a comprehensive approach for functional group analysis. For instance, the symmetric vibrations of the phenyl ring are typically more intense in the Raman spectrum.
Table 2: Key IR Absorption Bands for this compound scribd.comhelixchrom.com
| Vibrational Mode | Wavenumber (cm⁻¹) |
| P=O stretch | ~1251 |
| P-O-C stretch | 977-1131 |
| Aromatic C-H stretch | ~3050-3100 |
| Aliphatic C-H stretch | 2855-2924 |
| Aromatic C=C stretch | ~1439 |
UV-Visible Spectroscopy in Material Characterization
UV-Visible spectroscopy is employed to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenyl group in this compound. pitt.edu This technique has been utilized in studies where this compound is incorporated into materials like polyaniline (PANI) membranes. pitt.eduresearchgate.net
The UV-Visible spectrum of this compound itself is expected to show absorption bands in the ultraviolet region due to the π → π* transitions of the benzene (B151609) ring. These absorptions are typically observed below 300 nm. When this compound is used as a plasticizer in a polymer matrix, changes in the UV-Visible spectrum of the composite material can provide insights into the interactions between the plasticizer and the polymer. For example, in the study of PANI membranes, UV-Vis spectroscopy helped to characterize the state of the polymer in the presence of this compound. pitt.eduresearchgate.net
Chromatographic Separation and Identification Methods
Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods used for these purposes.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For organophosphorus compounds like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
A study focused on identifying charged impurities in commercially available this compound utilized reversed-phase HPLC. myu-group.co.jp The separation was achieved on an ODS-2 (Octadecylsilane) column with a gradient elution. myu-group.co.jp The mobile phase consisted of a mixture of 10 mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile (B52724), with the proportion of acetonitrile increasing over time. myu-group.co.jp Detection was carried out using a UV detector at 254 nm, which is suitable for detecting the phenyl group in this compound and its aromatic impurities. myu-group.co.jp This method successfully separated the main component, this compound, from a negatively charged impurity, which was identified as phenylphosphonic acid monooctyl ester. myu-group.co.jp The retention of this compound is influenced by its hydrophobicity, a characteristic feature of its two long octyl chains.
The selection of the mobile phase, particularly the use of buffers and organic modifiers, is critical in controlling the retention and selectivity of phosphonates in reversed-phase HPLC. pitt.edu For more polar phosphonates, ion-pairing reagents can be added to the mobile phase to improve retention and peak shape. sigmaaldrich.cnthermofisher.com
Gas Chromatography (GC) Coupled with Selective Detectors (FID, FPD)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov this compound, with a boiling point of 207 °C at 4 mmHg, is amenable to GC analysis. nemi.gov The choice of detector is crucial for achieving the desired sensitivity and selectivity.
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and is highly sensitive. analysis.rs When a sample containing this compound is passed through the GC column and the eluting compound is burned in a hydrogen-air flame, ions are produced which generate a current proportional to the amount of carbon atoms. analysis.rs GC-FID is a robust method for quantifying the purity of this compound and for separating it from other organic compounds in a mixture. The use of a deactivated inlet liner and a suitable capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is recommended to prevent the degradation of organophosphorus compounds and to ensure good peak shape and reproducibility. iaea.org
Flame Photometric Detector (FPD): The FPD is a selective detector that is highly sensitive to phosphorus- and sulfur-containing compounds. This makes it particularly well-suited for the analysis of organophosphorus compounds like this compound, especially in complex matrices where interference from other compounds might be an issue. The FPD operates by detecting the chemiluminescence produced when phosphorus compounds are burned in a hydrogen-rich flame. The emission is measured at a specific wavelength (around 526 nm for phosphorus), providing high selectivity. GC-FPD is an excellent technique for the trace-level detection and quantification of this compound and its metabolites or degradation products in various samples. nih.gov
Mass Spectrometry for Molecular Identification and Impurity Analysis
Mass spectrometry (MS) is an indispensable tool for the precise determination of the molecular weight of this compound and for the identification and quantification of impurities. bioanalysis-zone.com This technique offers high sensitivity and specificity, allowing for the detection of trace-level contaminants that could affect the material's performance. thermofisher.cn
Frit Fast Atom Bombardment (FRIT-FAB) LC/MS Techniques
Frit Fast Atom Bombardment (FRIT-FAB) is a soft ionization technique coupled with Liquid Chromatography/Mass Spectrometry (LC/MS) that is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like DOPP. wikipedia.org In this method, the sample is mixed with a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, like xenon or argon, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. wikipedia.orgmyu-group.co.jp
This technique has been successfully employed to identify charged impurities in commercially available DOPP. myu-group.co.jpresearchgate.net For instance, research has shown that a significant impurity in DOPP is phenylphosphonic acid monooctyl ester. myu-group.co.jp The identification of such impurities is critical, especially in applications like ion-selective electrodes (ISEs) and taste sensors, where charged species can significantly alter the sensor's response characteristics. myu-group.co.jpresearchgate.net
In a typical FRIT-FAB LC/MS analysis of DOPP, the sample is first separated using a high-performance liquid chromatograph (HPLC) with a suitable column, such as an ODS-2 column. myu-group.co.jp The eluent is then mixed with a matrix solvent and introduced into the mass spectrometer via a fused silica (B1680970) capillary with a frit. myu-group.co.jp The resulting mass spectrum allows for the identification of the protonated molecular ion of DOPP and any impurities present. For example, phenylphosphonic acid monooctyl ester was identified by its protonated molecular ion at an m/z of 271. myu-group.co.jp
Table 1: FRIT-FAB LC/MS Parameters for this compound Analysis
| Parameter | Value |
| Mass Spectrometer | Double-focusing model |
| Ionization Method | Frit Fast Atom Bombardment (FRIT-FAB) |
| Bombardment Atoms | Xenon (4 keV) |
| Accelerating Voltage | 3 kV |
| Scanned Mass Range | m/z 50 - 1000 |
| LC Column | Intertosil ODS-2 (4.6 mm ID x 250 mm) |
| Mobile Phase | Methanol |
| Matrix | Glycerol (1% in methanol) |
Thermal Analysis for Degradation and Stability Studies
Thermal analysis techniques are crucial for evaluating the thermal stability and decomposition behavior of this compound. These methods provide valuable data for assessing its performance in high-temperature applications and understanding its fire-retardant mechanisms. torontech.comipfdd.de
Thermogravimetric Analysis (TGA) Coupled with Evolved Gas Analysis (FTIR, MS)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org When coupled with Evolved Gas Analysis (EGA) techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), it allows for the identification of the gaseous products released during thermal decomposition. bruker.comeag.comsetaramsolutions.com This combination provides a comprehensive understanding of the degradation pathways of DOPP. marquette.eduprocess-insights.comfrontier-lab.com
A typical TGA curve for a substance containing DOPP would show mass loss at specific temperature ranges, indicating decomposition. researchgate.netmdpi.com The TGA-FTIR or TGA-MS system then analyzes the evolved gases. For organophosphorus compounds like DOPP, the decomposition products are expected to include hydrocarbons from the octyl chains, carbon dioxide, carbon monoxide, and various phosphorus-containing compounds which contribute to its flame retardant properties. researchgate.netrsc.org The FTIR spectra of the evolved gases would show characteristic absorption bands for these different functional groups. tainstruments.com
Table 2: Expected Evolved Gases from Thermal Decomposition of this compound
| Evolved Gas | Chemical Formula / Functional Group | Expected FTIR Absorption Bands (cm⁻¹) |
| Water | H₂O | ~3500-3900 (O-H stretch) |
| Carbon Dioxide | CO₂ | ~2300-2400 (asymmetric stretch), ~670 (bending) |
| Carbon Monoxide | CO | ~2100-2200 (stretch) |
| Alkanes/Alkenes | C-H | ~2850-3000 (C-H stretch) |
| P-O-C Compounds | P-O-C | ~950-1100 (stretch) |
| P=O Compounds | P=O | ~1250-1300 (stretch) |
Electrochemical Characterization Techniques for Membrane Systems
This compound is extensively used as a plasticizer in the fabrication of polymeric membranes for ion-selective electrodes (ISEs) and other electrochemical sensors. mdpi.comnih.gov Electrochemical characterization techniques are vital for understanding the role of DOPP in the membrane's performance, including its influence on ion transport, membrane resistance, and potential stability. researchgate.netresearchgate.netgrafiati.com
Microscopic and Imaging Techniques for Material Morphology
The physical structure and surface morphology of materials containing this compound can significantly impact their properties and performance.
Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography of these materials at high magnification. nanoscience.comcnrs.fr SEM uses a focused beam of electrons to scan the sample surface, and the signals generated from the electron-sample interactions provide information about the morphology and composition. youtube.com In the context of DOPP-containing polymer membranes, SEM can reveal details about the uniformity of the membrane, its porosity, and the distribution of the plasticizer within the polymer matrix. researchgate.netunibo.it For instance, SEM images can help to ensure that the membrane surface is smooth and free of defects, which is crucial for the stable and reproducible response of an ion-selective electrode.
Theoretical and Computational Investigations of Dioctyl Phenylphosphonate Systems
Molecular Modeling and Simulation of Compound Interactions
Molecular modeling and simulation are powerful tools for investigating the dynamic behavior of systems containing dioctyl phenylphosphonate (B1237145). nih.govresearchgate.net These techniques allow researchers to visualize and analyze the interactions between DOPP and other molecules, such as polymers, solvents, and analytes, at an atomic resolution.
High-performance computing (HPC) plays a crucial role in enabling these simulations, allowing for the study of complex biochemical systems with high precision in a relatively short amount of time. nih.gov Molecular dynamics (MD) simulations, for instance, are frequently used to explore the flexibility of molecules and understand the various ways their activity can be modulated. nih.gov By simulating the movement of atoms over time, researchers can gain a better understanding of structure-property relationships.
In the context of material science, molecular dynamics has been employed to study the plasticizing effect of various compounds on polymers like polyvinyl chloride (PVC). mdpi.com For example, simulations can reveal how the addition of a plasticizer affects the glass transition temperature (Tg) and the fractional free volume (FFV) of the polymer, providing insights into the material's flexibility and molecular mobility. mdpi.com
Interactive Table: Simulated Properties of PVC with Different Plasticizers
| System | Simulated Glass Transition Temperature (Tg) (K) | Fractional Free Volume (FFV) |
|---|---|---|
| Pure PVC | 359.3 | Lowest |
| PVC-DOP | - | Maximum |
| PVC-DOP/SDH (4.9:5.1) | - | Lower than PVC-DOP |
*Data derived from a molecular dynamics simulation study on PVC plasticizers. mdpi.com DOP (dioctyl phthalate) and SDH (isosorbide diheptanoate) are other plasticizers used for comparison.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of dioctyl phenylphosphonate. mdpi.com These methods, rooted in quantum mechanics, provide detailed information about molecular properties that are not always accessible through experimental techniques alone. warwick.ac.ukidosr.org
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. idosr.org DFT calculations can be applied to understand the geometric and electronic structure of molecules like this compound and their complexes. bohrium.com For example, these calculations can reveal the distribution of electronic charge within a molecule, indicating which atoms are more likely to participate in chemical reactions. bohrium.com
By analyzing the electronic structure, researchers can predict the reactivity of a molecule. For instance, Natural Bond Orbital (NBO) analysis can indicate that for ligands like DOPP, the electronic charge is more polarized towards the oxygen atom of the P=O group. bohrium.com Such insights are crucial for understanding how DOPP interacts with other species, for example, in solvent extraction processes for metal ions. bohrium.com
Interactive Table: Calculated Properties of Phosphonate (B1237965) Ligands
| Ligand | Net Charge at P=O Group | Calculated Basicity (KH) |
|---|---|---|
| Dibutyl Phenylphosphonate (DBPP) | Positive | Estimated |
| Tri-n-butyl phosphate (B84403) (TBP) | Higher Positive Value than DBPP | - |
*Data derived from a comparative study of DBPP and TBP. bohrium.com
Computational Design of Functional Materials Incorporating this compound
Computational design is a powerful approach for developing new functional materials with specific properties. irb.hr By using computational tools, researchers can predict the behavior of materials before they are synthesized, saving time and resources. This compound is a versatile component that can be incorporated into various functional materials, and computational methods are instrumental in guiding their design.
Design of Sensor Systems (e.g., Nanoscale Biosensors, Polymeric Electrodes)
This compound is a key ingredient in the fabrication of various sensor systems, including nanoscale biosensors and polymeric electrodes. researchgate.netislandscholar.camdpi.com It often serves as a plasticizer in polymer membranes, such as those made from polyvinyl chloride (PVC), which form the basis of ion-selective electrodes and biosensors. mdpi.commdpi.comdokumen.pubmdpi.com
The performance of these sensors is highly dependent on the composition of the membrane. Computational modeling can help optimize the formulation of these membranes by predicting how different components will interact and affect the sensor's response. For example, in the development of electrochemical biosensors, conducting polymers are often used to create a platform that is both a sensing element and a transducer. rsc.org Computational studies can aid in the design of these polymer-based sensors by simulating the interactions between the polymer, the analyte, and other components of the sensor. nih.govdiva-portal.org
Nanomaterials are also increasingly being integrated into biosensors to enhance their sensitivity and performance. diva-portal.orgmdpi.com Computational design can assist in the development of these nanosensors by modeling the interface between the nanomaterials and the biological recognition elements.
Allosteric Mechanism Simulations in Biosensing
Recent research has highlighted the importance of allosteric mechanisms in the functioning of taste sensors. researchgate.netmdpi.comresearchgate.net An allosteric mechanism involves regulation at a site distant from the active site, and it is a rapid and effective way for sensors to respond to changes in the concentration of small molecules. mdpi.com
This compound is used as a plasticizer in the lipid/polymer membranes of taste sensors designed to detect substances like caffeine. mdpi.comresearchgate.net Computational simulations, particularly molecular dynamics, can be used to investigate the allosteric mechanisms at play in these sensors. nih.gov These simulations can shed light on how the binding of an analyte to one part of the sensor triggers a conformational change that alters the sensor's output. nih.gov
For example, simulations can reveal the role of hydrogen bond dynamics and changes in the solvent accessibility of a chromophore in distinguishing between the "on" and "off" states of a biosensor. nih.gov This understanding is crucial for designing more sensitive and selective biosensors.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry and materials science for understanding how the chemical structure of a compound relates to its biological activity or physical properties. collaborativedrug.comrjsocmed.comlabinsights.nlresearchgate.net These methods aim to identify the structural features that are responsible for a desired effect, which can then be used to design new and improved compounds. collaborativedrug.com
QSAR models use statistical methods to establish a mathematical relationship between the chemical structure and the activity of a series of compounds. nih.govyoutube.comorientjchem.org These models can then be used to predict the activity of new, unsynthesized compounds. While specific SAR and QSAR studies focused solely on this compound are not extensively documented in the provided results, the principles of these approaches are highly relevant to the optimization of systems where it is a component. For instance, in the design of sensor membranes, a QSAR approach could be used to correlate the structural properties of different plasticizers, including DOPP and its analogues, with the resulting sensor's sensitivity and selectivity.
The development of a robust QSAR model involves several steps, including the calculation of molecular descriptors, the selection of a suitable statistical method, and rigorous validation of the model. nih.govnih.gov
Interactive Table: Key Parameters in QSAR Model Development
| Parameter | Description | Example from a QSAR Study |
|---|---|---|
| Molecular Descriptors | Numerical values that characterize the structure of a molecule. | Atomic net charge, HOMO energy, LUMO energy orientjchem.org |
| Statistical Method | Technique used to build the mathematical model. | Multivariable Linear Regression (MLR) nih.gov |
| Validation Metrics | Parameters used to assess the predictive power of the model. | R2, PRESS, F-test value nih.govorientjchem.org |
Future Research Directions and Perspectives
Multidisciplinary Approaches to Addressing Environmental and Health Concerns
Addressing the environmental and health aspects of dioctyl phenylphosphonate (B1237145) and its derivatives requires a collaborative, multidisciplinary approach. torvergata.itgoogle.com This involves expertise from chemistry, toxicology, ecology, and environmental science to fully understand the lifecycle and potential impacts of these compounds. google.comscribd.com
A key area of focus is understanding the fate of these chemicals in the environment. This includes studying their persistence, bioaccumulation, and potential degradation pathways. The indiscriminate use and improper disposal of chemicals can lead to their release into aquatic ecosystems through various discharge routes. google.com Therefore, developing sensitive and accurate analytical methods for their detection and quantification in environmental samples is crucial. google.comscribd.com
Furthermore, assessing the potential hazards to both human health and biodiversity is a critical component of a comprehensive evaluation. google.com This involves toxicological studies to determine any adverse effects and ecological studies to understand the impact on different organisms.
A multidisciplinary approach is also essential for developing strategies to minimize environmental impact. This can include designing greener synthesis routes for these compounds, exploring biodegradable alternatives, and developing effective methods for their removal from contaminated water sources. google.com Collaboration between chemists, engineers, and environmental scientists can lead to the development of sustainable practices for the production, use, and disposal of dioctyl phenylphosphonate and related compounds.
Advancements in Smart Materials and Sensor Technologies
This compound (DOPP) and its derivatives are playing an increasingly important role in the advancement of smart materials and sensor technologies. shu.ac.ukopenaccessjournals.comresearchgate.net These materials are designed to respond to external stimuli, such as changes in temperature, pH, or the presence of specific ions, making them valuable for a wide range of applications. openaccessjournals.comresearchgate.net
One of the key applications of DOPP is as a plasticizer in the fabrication of ion-selective electrodes (ISEs) and optical sensors (optodes). jst.go.jpresearchgate.netnii.ac.jp In these sensors, DOPP is a component of a polymeric membrane, often made of polyvinyl chloride (PVC), which also contains an ionophore and, in the case of optodes, a lipophilic dye. nii.ac.jpmdpi.com The membrane's composition, including the type and concentration of the plasticizer, is crucial for the sensor's performance, influencing its selectivity, stability, and response time. nii.ac.jpsioc-journal.cn For example, phosphonates like DOPP have been found to be favorable mediator solvents for alkali metal ions with smaller radii. sioc-journal.cn
Recent advancements have focused on developing novel sensor platforms with enhanced capabilities. This includes the creation of miniaturized, all-solid-state sensors and microanalytical devices. nii.ac.jpmdpi.com For instance, researchers have developed capillary-assembled microchips that can simultaneously quantify various ions using different ion-selective optodes immobilized in square glass capillaries. nii.ac.jp
The development of "electronic tongues" is another exciting area of research. torvergata.itjst.go.jp These sensor arrays utilize multiple cross-selective chemical sensors to analyze complex liquids and can be used for applications like taste evaluation in the food and beverage industry. jst.go.jpnih.gov DOPP has been used as a plasticizer in the lipid/polymer membranes of these taste sensors. jst.go.jp
The table below provides an overview of different sensor types where DOPP or related phosphonates have been utilized.
Table 2: Applications of this compound in Sensor Technologies
| Sensor Type | Analyte | Role of DOPP/Phosphonate (B1237965) | Key Features |
|---|---|---|---|
| Ion-Selective Electrode (ISE) | Calcium (Ca²⁺) | Plasticizer in PVC membrane | Used in potentiometric sensors for ion detection. shu.ac.ukresearchgate.netmdpi.com |
| Optical Sensor (Optode) | Various ions | Plasticizer in solvent polymeric membrane | Enables optical detection of ions. nii.ac.jp |
| Taste Sensor (Electronic Tongue) | Taste substances | Plasticizer in lipid/polymer membrane | Mimics the human sense of taste for food and beverage analysis. torvergata.itjst.go.jp |
Future research in this field will likely focus on the integration of smart materials with emerging technologies like the Internet of Things (IoT) and artificial intelligence (AI). researchgate.net This could lead to the development of intelligent sensor networks for real-time environmental monitoring, advanced diagnostics, and process control in various industries. nih.gov The continued development of novel phosphonate derivatives with tailored properties will be crucial for creating the next generation of highly sensitive and selective smart sensors. acs.org
Computational Chemistry in Predictive Design and Mechanistic Understanding
Computational chemistry is becoming an indispensable tool for the predictive design and mechanistic understanding of chemical systems, including those involving this compound and its derivatives. arxiv.orgmdpi.com By using computational models, researchers can simulate and predict the properties and behavior of molecules, which can significantly accelerate the development of new materials and catalysts. mdpi.comphysics.gov.az
One of the key applications of computational chemistry in this context is in the design of novel phosphonate derivatives with specific functionalities. researchgate.net For example, quantum chemical calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of different phosphonate molecules. This information can help chemists to design new compounds with enhanced performance characteristics, such as improved thermal stability or specific binding affinities for certain ions.
Computational methods are also crucial for understanding the mechanisms of action of these compounds in various applications. For instance, molecular dynamics simulations can be used to study the interactions between this compound and other components in a polymer membrane, providing insights into how it functions as a plasticizer in ion-selective electrodes. physics.gov.az These simulations can help to elucidate the factors that govern the selectivity and sensitivity of these sensors.
Furthermore, computational chemistry can be used to investigate the environmental fate and potential toxicity of these compounds. mmv.org By modeling their interactions with biological molecules and environmental systems, researchers can predict their potential impact and design safer alternatives. researchgate.net
The synergy between computational chemistry and experimental work is crucial for advancing the field. arxiv.org Computational predictions can guide experimental efforts, while experimental data can be used to validate and refine computational models. This integrated approach is essential for the efficient and effective development of new materials and technologies based on this compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dioctyl octylphosphonate |
| Didodecyl octylphosphonate |
| Bis(2-ethylhexyl) octylphosphonate |
| Bis(2-ethylhexyl) phenylphosphonate |
| Triallyl phosphate (B84403) |
| Diallyl phenylphosphonate |
| Styrene-isoprene-butadiene-styrene |
| Polyvinyl chloride |
| Sodium |
| Potassium |
| Calcium |
| Methane |
| Carbon dioxide |
| Nitrogen |
| Sulfur |
| Cholesterol |
| Sugars |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
